

# Independent Validation of Antitumor Agent-191's Anticancer Activity: A Comparative Guide

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## Compound of Interest

Compound Name: *Antitumor agent-191*

Cat. No.: *B15565381*

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This guide provides an objective comparison of **Antitumor agent-191**, a novel probenecid derivative, with other established efflux pump inhibitors. The focus is on the independent validation of its anticancer activity, supported by experimental data and detailed methodologies. **Antitumor agent-191** is designed to counteract multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). By blocking these pumps, it enhances the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.

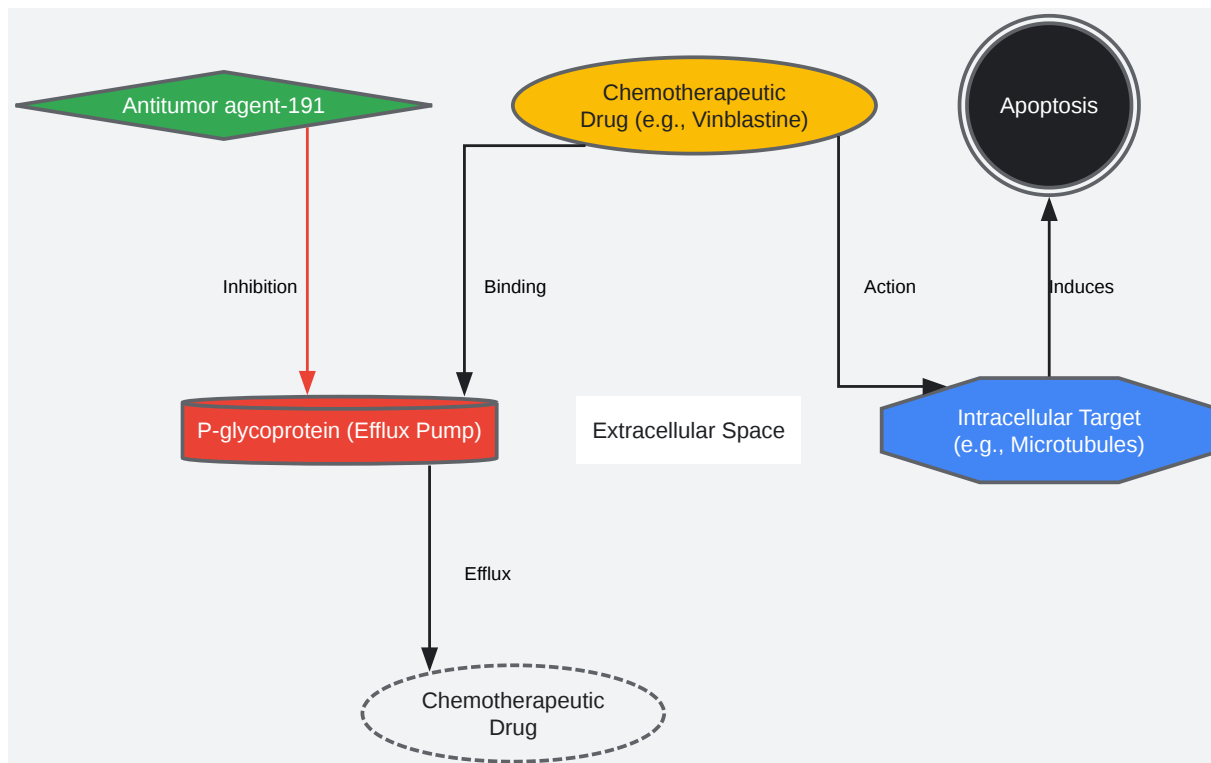
## Quantitative Comparison of Efflux Pump Inhibitors

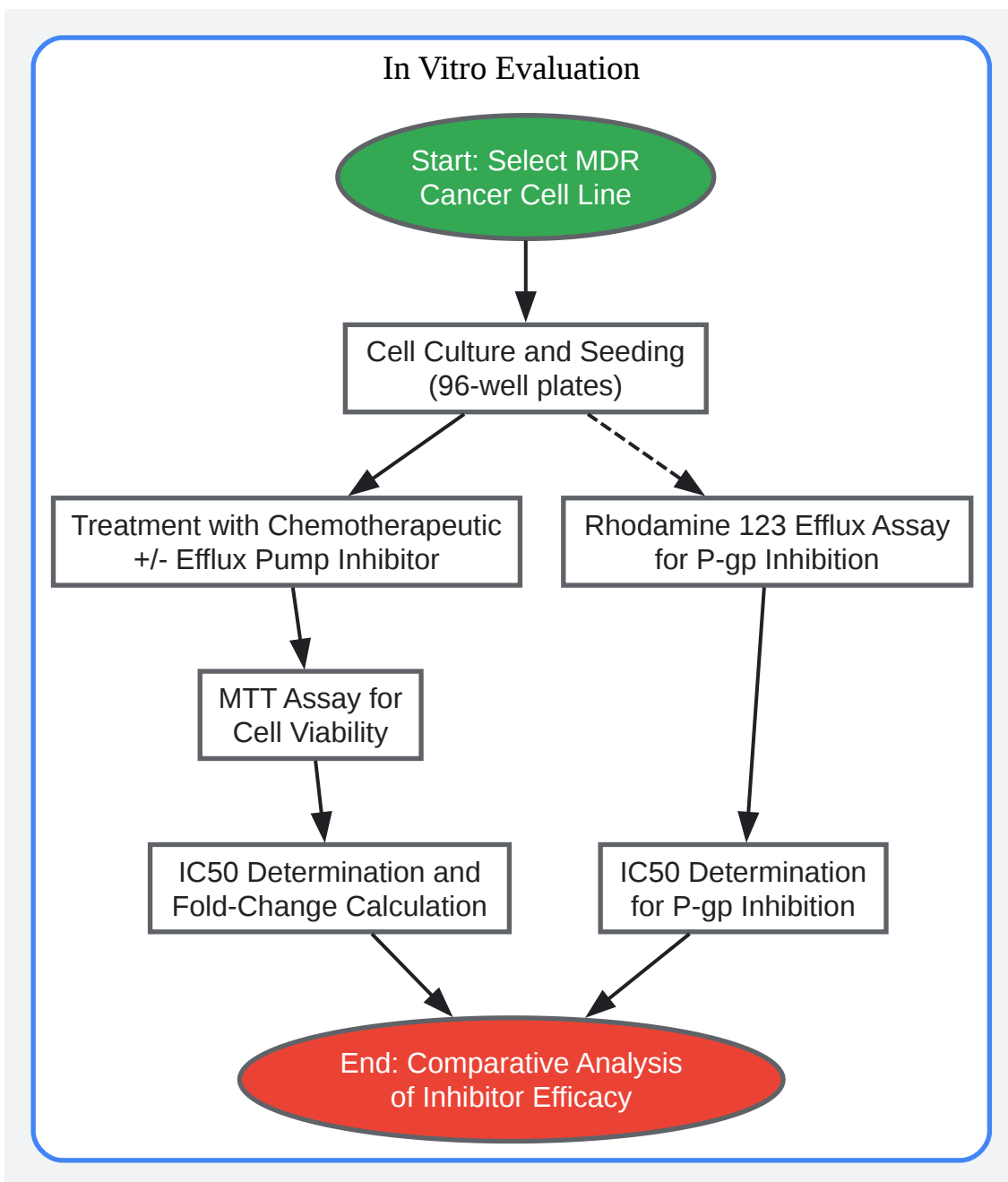
The efficacy of **Antitumor agent-191** in potentiating the cytotoxic effects of conventional anticancer drugs is a key measure of its performance. While specific IC50 values for direct P-gp inhibition by **Antitumor agent-191** are not yet publicly available, its chemosensitizing effect has been documented. This section compares the performance of **Antitumor agent-191** with well-characterized P-gp inhibitors, Tariquidar, Verapamil, and Cyclosporin A.

Inhibitor	Target(s)	IC50 (P-gp Inhibition)	Known Chemosensitizing Effects
Antitumor agent-191	P-gp, BCRP, MRPs	Data not publicly available	Increases the accumulation and potentiates the cytotoxic effects of vinblastine.[1]
Tariquidar	P-gp, BCRP	~0.04 $\mu\text{M}$ (in vitro)[2] [3]	Potentiates the effects of various P-gp substrates, including vinorelbine and docetaxel, in clinical trials.[4][5]
Verapamil	P-gp, Calcium Channels	0.38 $\mu\text{M}$ - 15 $\mu\text{M}$ (varies by cell line and assay)	Enhances the cytotoxicity of doxorubicin and vinblastine in MDR cell lines.[6][7]
Cyclosporin A	P-gp, MRP-1, BCRP, Calcineurin	~0.6 $\mu\text{M}$ (in isolated hepatocyte couplets) [8]	Reverses resistance to mitoxantrone and doxorubicin in various MDR cell lines.[9]

## Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ABC transporters like P-glycoprotein. These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and effectiveness. **Antitumor agent-191** and other inhibitors in its class work by blocking these pumps, thereby restoring the efficacy of anticancer drugs.





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